8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which positions it as a candidate for anticancer drug development. Its structure is characterized by a fused pyridine and pyrimidine ring system, which contributes to its unique pharmacological properties .
The compound is classified as a pyridopyrimidine derivative and is recognized for its structural similarity to nucleobases found in DNA and RNA. Its chemical structure can be denoted by the following International Union of Pure and Applied Chemistry (IUPAC) name: 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The compound's molecular formula is C13H14N2O2, and it has been assigned the registry number 2070015-42-6 .
The synthesis of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves several key synthetic routes:
The molecular structure of 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one features:
This structural arrangement contributes to its biological activity as a kinase inhibitor. The specific arrangement of atoms allows for interactions with kinase ATP pockets, making it a valuable scaffold in drug design .
8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo several chemical reactions:
The choice of reagents and reaction conditions plays a critical role in determining the efficiency and outcome of these reactions. For example:
The mechanism of action for 8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one primarily involves its interaction with kinases:
Research indicates that modifications in substituents can significantly affect both solubility and biological activity, making structure-property relationships crucial in further studies .
8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several notable applications:
Pyrido[2,3-d]pyrimidin-7(8H)-ones represent a privileged heterocyclic scaffold with demonstrated utility across diverse therapeutic areas. These fused bicyclic systems exhibit structural plasticity, allowing for extensive modifications at five key diversity centers (C2, C4, C5, C6, and N8). Over 20,000 distinct derivatives have been synthesized and documented in scientific literature and patents, reflecting intense pharmaceutical interest. Approximately 67% of these compounds feature a C5-C6 double bond (unsaturated system), while the remaining 33% possess a C5-C6 single bond (5,6-dihydropyrido derivatives). This scaffold’s significance is underscored by its presence in FDA-approved drugs like palbociclib (CDK4/6 inhibitor for breast cancer) and piritrexim (antifolate for bladder cancer), validating its clinical relevance [2] [6].
The scaffold’s bioactivity is partially attributed to its inherent molecular mimicry of endogenous purine bases. The pyrido[2,3-d]pyrimidine core structurally resembles guanine, facilitating targeted interactions with ATP-binding sites of kinases and nucleic acid-processing enzymes. This analogy enables:
The therapeutic evolution of this scaffold began with Victory et al.'s seminal synthesis of 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones via condensation of tetrahydropyridine carbonitriles with guanidine. Research intensified in the 2000s, with nearly 2,900 references (half being patents) published by 2019. The discovery of palbociclib (2015 approval) marked a watershed moment, demonstrating the scaffold’s capacity for high target selectivity and efficacy against aggressive cancers. This success fueled exponential growth in derivative design, particularly for oncology applications [2] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9